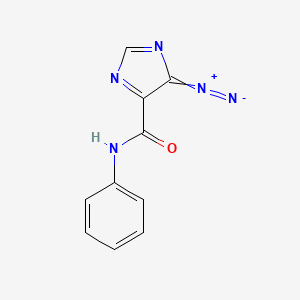
Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate is a complex organic compound featuring a unique structure that includes an aniline group, a diazonium ion, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate typically involves the diazotization of an aniline derivative followed by coupling with an imidazole derivative. The reaction conditions often require acidic environments and low temperatures to stabilize the diazonium ion. Common reagents include sodium nitrite and hydrochloric acid for the diazotization step, and the coupling reaction is facilitated by maintaining a controlled pH and temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Coupling agents such as phenols or aromatic amines under acidic conditions.
Major Products: The major products formed from these reactions include azo dyes, nitroso compounds, and amino derivatives, each with distinct properties and applications .
Wissenschaftliche Forschungsanwendungen
Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The diazonium group is particularly reactive, allowing for selective modification of specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Aniline derivatives: Compounds like N-phenylbenzamide share structural similarities but lack the diazonium group.
Imidazole derivatives: Compounds such as 2-methylimidazole have similar ring structures but different functional groups.
Azo compounds: Azo dyes like methyl orange have similar diazonium-based structures but differ in their specific substituents.
Uniqueness: Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate is unique due to its combination of aniline, diazonium, and imidazole functionalities, which confer distinct reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
81890-06-4 |
|---|---|
Molekularformel |
C10H7N5O |
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
5-diazo-N-phenylimidazole-4-carboxamide |
InChI |
InChI=1S/C10H7N5O/c11-15-9-8(12-6-13-9)10(16)14-7-4-2-1-3-5-7/h1-6H,(H,14,16) |
InChI-Schlüssel |
KZJBRKOZIWUVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=NC2=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



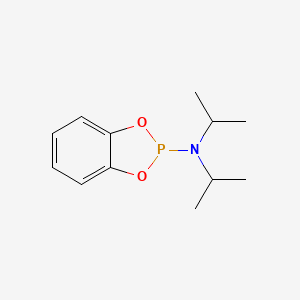
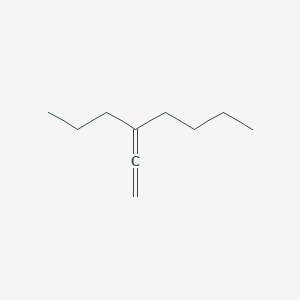
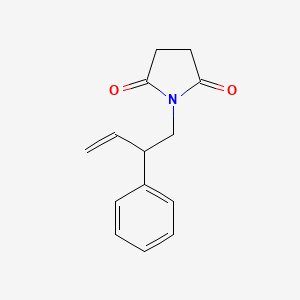
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
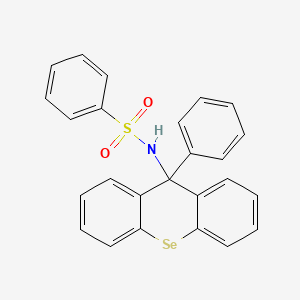
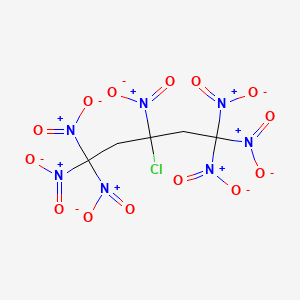
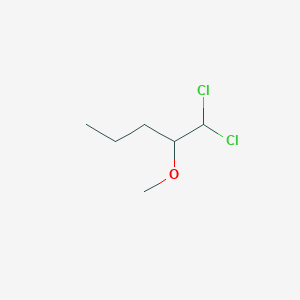
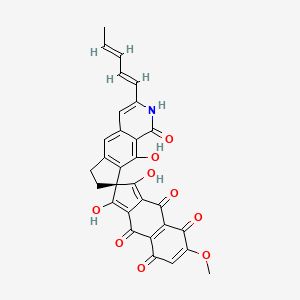
![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)
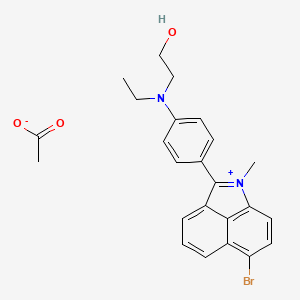
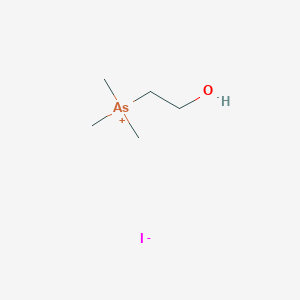
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
